6-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
6-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties, including anticancer, anti-HIV, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step processes. One common method includes the Heck-type vinylation of chloropyridine using ethylene gas, followed by the formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia. The final step involves a ruthenium-catalyzed enantioselective transfer hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine derivatives with additional functional groups, while reduction can produce fully saturated naphthyridine compounds.
Scientific Research Applications
6-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-HIV, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,8-Naphthyridine: Known for its antimicrobial properties.
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid:
Uniqueness
6-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit HIV-1 integrase sets it apart from other naphthyridine derivatives, making it a promising candidate for antiviral drug development.
Properties
Molecular Formula |
C14H14N2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
6-phenyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C14H14N2/c1-2-6-13(7-3-1)16-10-8-14-12(11-16)5-4-9-15-14/h1-7,9H,8,10-11H2 |
InChI Key |
OWCWYUKRHMQEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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